molecular formula C9H14N4O B5858148 2-[2-(cyanoimino)-1-azepanyl]acetamide

2-[2-(cyanoimino)-1-azepanyl]acetamide

Cat. No. B5858148
M. Wt: 194.23 g/mol
InChI Key: JUNGIIRDJZOEDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(cyanoimino)-1-azepanyl]acetamide, also known as CAA, is a chemical compound that has attracted the attention of scientists due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[2-(cyanoimino)-1-azepanyl]acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. This compound has also been found to inhibit the growth of bacteria, possibly by interfering with their cell wall synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific application. In medicinal chemistry, this compound has been found to exhibit anti-inflammatory, anti-cancer, and antibacterial activities. In material science, this compound has been used to prepare porous materials with high surface areas and tunable properties. In organic synthesis, this compound has been employed as a versatile reagent for the preparation of various compounds, such as amides, esters, and nitriles.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[2-(cyanoimino)-1-azepanyl]acetamide in lab experiments include its high reactivity, versatility, and ease of synthesis. This compound can be easily prepared from commercially available starting materials and can be used as a building block for the synthesis of various compounds. However, the limitations of using this compound in lab experiments include its potential toxicity, instability, and difficulty in handling. This compound should be handled with care and disposed of properly to avoid any potential hazards.

Future Directions

There are several future directions for the study of 2-[2-(cyanoimino)-1-azepanyl]acetamide. First, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Second, the synthesis of this compound can be further optimized to improve the yield and purity. Third, the toxicity and safety of this compound should be thoroughly evaluated to ensure its safe use in lab experiments and potential drug development. Fourth, the potential of this compound as a building block for the synthesis of functional materials should be explored further. Finally, the development of new synthetic methods for the preparation of this compound derivatives with improved properties and activities should be pursued.

Synthesis Methods

The synthesis of 2-[2-(cyanoimino)-1-azepanyl]acetamide involves the reaction of 2-aminocapronitrile with ethyl chloroacetate in the presence of a base, followed by hydrolysis and decarboxylation. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Scientific Research Applications

2-[2-(cyanoimino)-1-azepanyl]acetamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and bacterial infections. In material science, this compound has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and covalent organic frameworks. In organic synthesis, this compound has been employed as a versatile reagent for the preparation of various compounds, such as amides, esters, and nitriles.

properties

IUPAC Name

2-(2-cyanoiminoazepan-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c10-7-12-9-4-2-1-3-5-13(9)6-8(11)14/h1-6H2,(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNGIIRDJZOEDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NC#N)N(CC1)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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